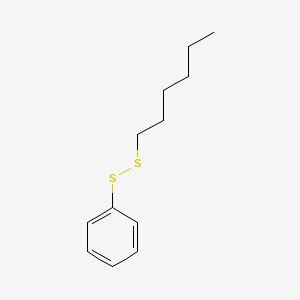
(Hexyldisulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hexyldisulfanyl)benzene is an organic compound characterized by the presence of a benzene ring attached to a hexyldisulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Hexyldisulfanyl)benzene typically involves the reaction of benzene with hexyl disulfide under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with hexyl disulfide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to enhance the reaction rate and yield while minimizing the environmental impact.
Chemical Reactions Analysis
Types of Reactions: (Hexyldisulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert this compound to thiols or other reduced forms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), and other reducing agents.
Substitution: Halogens (Cl2, Br2) in the presence of Lewis acids (FeCl3, AlCl3).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
(Hexyldisulfanyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (Hexyldisulfanyl)benzene involves its interaction with molecular targets through its functional groups. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating biological pathways. The benzene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function and activity.
Comparison with Similar Compounds
Hexylbenzene: Similar structure but lacks the disulfide bond, resulting in different chemical reactivity and applications.
Diphenyl disulfide: Contains two benzene rings connected by a disulfide bond, differing in molecular size and properties.
Thiophenol: Contains a thiol group attached to a benzene ring, differing in sulfur oxidation state and reactivity.
Uniqueness: (Hexyldisulfanyl)benzene is unique due to the presence of both a benzene ring and a hexyldisulfanyl group, providing a combination of aromatic stability and sulfur reactivity. This dual functionality makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
112549-16-3 |
|---|---|
Molecular Formula |
C12H18S2 |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
(hexyldisulfanyl)benzene |
InChI |
InChI=1S/C12H18S2/c1-2-3-4-8-11-13-14-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3 |
InChI Key |
AANXUHFJGZSOKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSSC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















